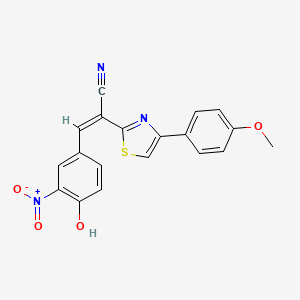
Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate is a complex organic compound with the molecular formula C20H28N2O2. This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly found in various drugs due to their versatile chemical properties and biological activities.
準備方法
The synthesis of Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization can yield the desired piperazine derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Coupling Reactions: It can also undergo Suzuki–Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with various biological targets to understand its potential therapeutic effects.
Medicine: It is investigated for its potential use in developing new drugs, particularly those targeting the central nervous system.
Industry: This compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring in the compound can act as a hydrogen bond donor or acceptor, facilitating interactions with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate can be compared with other piperazine derivatives such as:
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
These compounds share the piperazine core but differ in their substituents, leading to unique chemical and biological properties . This compound is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c23-20(24-19-8-4-5-9-19)22-13-12-21(17-10-11-17)15-18(22)14-16-6-2-1-3-7-16/h1-3,6-7,17-19H,4-5,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOYNSDAYKEDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)N2CCN(CC2CC3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2726779.png)
![1-(3-chlorophenyl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2726781.png)


![2-[(1-But-3-enylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2726788.png)
![2,5-difluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide](/img/structure/B2726790.png)
![3-benzyl-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726793.png)

![2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2726796.png)

![8-(4-Chlorophenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2726799.png)

